molecular formula C10H11FO3 B1400018 3-(2-Fluoro-5-methylphenoxy)propanoic acid CAS No. 942195-98-4

3-(2-Fluoro-5-methylphenoxy)propanoic acid

Cat. No. B1400018
Key on ui cas rn: 942195-98-4
M. Wt: 198.19 g/mol
InChI Key: YPYVWTSQTHONPY-UHFFFAOYSA-N
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Patent
US07723321B2

Procedure details

To a solution of sodium hydroxide (3.2 g, 79 mmol) in water (16 mL) was added 2-fluoro-5-methylphenol (5.0 g, 40 mmol) at room temperature. After the solution was stirred for 5 minutes, 3-iodopropionic acid (7.9 g, 40 mmol) was added to the pale yellow solution, and the mixture was refluxed with stirring for 18 hours. The mixture was cooled to room temperature, poured into 2M hydrochloric acid aqueous solution (100 mL) at 0° C., and extracted with ethyl acetate (60 mL×2). The combined extracts were washed with brine, dried over magnesium sulfate, and concentrated in vacuum. The residue was purified by column chromatography on silica gel (gradient elution from hexane/ethyl acetate 3:1 to ethyl acetate only). The resulted pale yellow solid was triturated with hexane, collected by filtration, and dried in vacuum to afford the title compound as a pale yellow solid (2.45 g, 31%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[OH:11].I[CH2:13][CH2:14][C:15]([OH:17])=[O:16].Cl>O>[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[O:11][CH2:13][CH2:14][C:15]([OH:17])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C)O
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
ICCC(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the solution was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
STIRRING
Type
STIRRING
Details
with stirring for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (60 mL×2)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (
WASH
Type
WASH
Details
gradient elution from hexane/ethyl acetate 3:1 to ethyl acetate only)
CUSTOM
Type
CUSTOM
Details
The resulted pale yellow solid was triturated with hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=C(OCCC(=O)O)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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